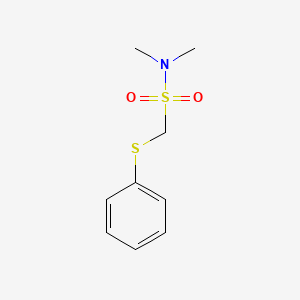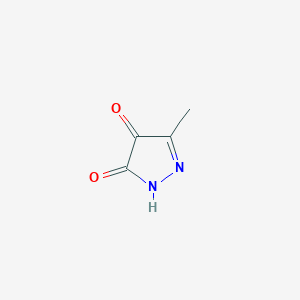
3-methyl-1H-pyrazole-4,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-1H-pyrazole-4,5-dione is an organic compound belonging to the pyrazole family. Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing three carbon atoms and two adjacent nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1H-pyrazole-4,5-dione can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of ethyl acetoacetate with hydrazine hydrate in the presence of acetic acid can yield the desired pyrazole derivative . Another method includes the use of α,β-unsaturated aldehydes with hydrazine, followed by dehydrogenation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific reaction environments to facilitate efficient production .
Chemical Reactions Analysis
Types of Reactions
3-methyl-1H-pyrazole-4,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: Substitution reactions, particularly electrophilic and nucleophilic substitutions, are common for this compound.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for oxidation, hydrazine for reduction, and various electrophiles and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the presence of catalysts to enhance reaction efficiency .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can introduce various functional groups into the pyrazole ring .
Scientific Research Applications
3-methyl-1H-pyrazole-4,5-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 3-methyl-1H-pyrazole-4,5-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-methyl-1H-pyrazole-4,5-dione include:
- 3,5-dimethyl-1H-pyrazole-4-carboxylic acid
- 1-phenyl-3-methyl-1H-pyrazole-4,5-dione
- 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern and the resulting chemical properties. This unique structure allows it to participate in distinct chemical reactions and exhibit particular biological activities that are not observed in its analogs .
Properties
CAS No. |
52605-79-5 |
|---|---|
Molecular Formula |
C4H4N2O2 |
Molecular Weight |
112.09 g/mol |
IUPAC Name |
3-methyl-1H-pyrazole-4,5-dione |
InChI |
InChI=1S/C4H4N2O2/c1-2-3(7)4(8)6-5-2/h1H3,(H,6,7,8) |
InChI Key |
XDZQGNVQKOKOHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NNC(=O)C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



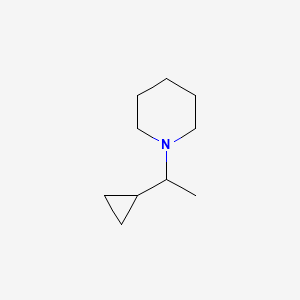
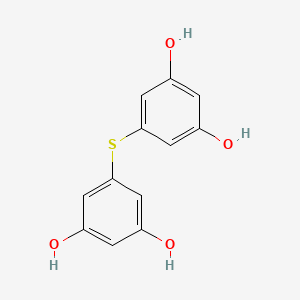
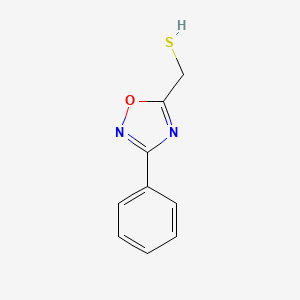
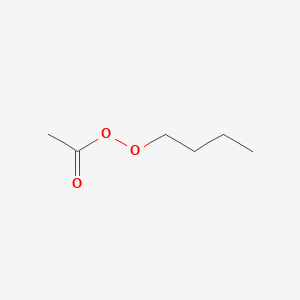
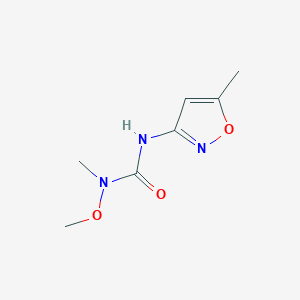
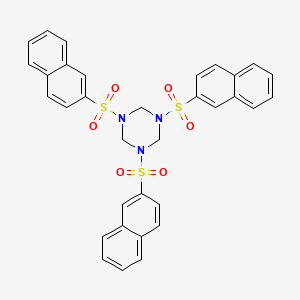
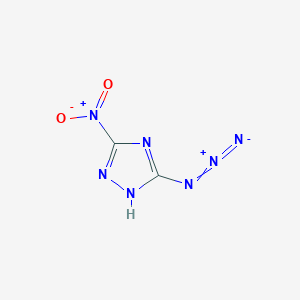
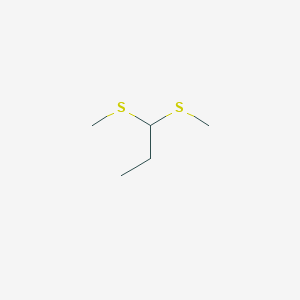
![7-Methyl-7-azabicyclo[2.2.1]heptane](/img/structure/B14636442.png)

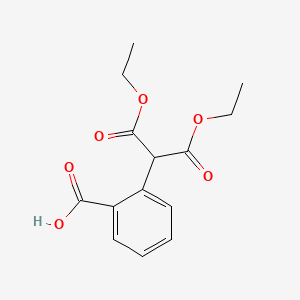
![2-[Dibromo(nitro)methyl]-1-methyl-4,5-dihydro-1H-imidazole](/img/structure/B14636475.png)
